2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one
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Overview
Description
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound characterized by a cyclopentenone ring substituted with a hexenyl group. This compound is notable for its unique structure, which combines both an enone and an alkene functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with hex-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be utilized to couple cyclopentenone with hex-1-en-1-yl halides. This method is advantageous due to its high selectivity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The alkene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopentenones.
Scientific Research Applications
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial in its biological activity, where it can modulate enzyme functions and signaling pathways by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentenone core but lacks the hexenyl substitution.
Jasmone: A structurally related compound with a similar enone group but different substitution pattern.
Cyclohexenone: Contains a six-membered ring instead of a five-membered cyclopentenone ring.
Uniqueness
2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62803-95-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-hex-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h5,7-8H,2-4,6,9H2,1H3 |
InChI Key |
CXPUONAQCOEECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CCCC1=O |
Origin of Product |
United States |
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